

# Cross-Species Validation of AMT-130 Preclinical Models: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of AMT-130 across various animal models, supported by experimental data. AMT-130 is an investigational adenoassociated virus serotype 5 (AAV5)-based gene therapy designed to treat Huntington's disease by silencing the huntingtin (HTT) gene. Its cross-species validation is crucial for predicting its potential safety and efficacy in humans.

# **Executive Summary**

Preclinical studies of AMT-130 have been conducted in a range of species, including mice, rats, minipigs, and non-human primates (NHPs). These studies have consistently demonstrated that a one-time administration of AMT-130 leads to a dose-dependent and sustained reduction of the mutant huntingtin (mHTT) protein in key brain regions associated with Huntington's disease. Furthermore, the therapy has been shown to be generally well-tolerated, with a manageable safety profile across species. Efficacy has been demonstrated through improved motor coordination and survival in mouse models.[1][2][3][4] Biodistribution studies have confirmed widespread vector DNA and transgene expression in the brain following direct administration.[5]

## **Data Presentation**

Efficacy: Mutant Huntingtin (mHTT) Protein Reduction



Animal Model	Brain Region	mHTT Reduction (%)	Time Point	Reference
Mouse (Hu128/21)	Striatum	Up to 92%	7 months	[6][7]
Cortex	Up to 64%	7 months	[6][7]	
Mouse (Q175FDN)	Striatum	65.8% (high dose)	3 months	[8]
Cortex	29.8% (high dose)	3 months	[8]	
Minipig (Transgenic HD)	Putamen	85%	12 months	[9]
Caudate	80%	12 months	[9]	
Amygdala	78%	12 months	[9]	
Thalamus	56%	12 months	[9]	
Cerebral Cortex	44%	12 months	[9]	
Patient-derived Neuronal Cells	-	68%	-	[6][7]

Functional and Survival Outcomes in Mouse Models

Animal Model	Outcome	Result	Reference
Mouse (R6/2)	Motor Coordination (Rotarod)	Significant improvement	[3]
Survival	Significant increase in median survival	[3][10]	
Mouse (Hu128/21)	Cognitive Function	Preservation of cognitive function	[6]
Mouse (Q175FDN)	Body Weight	Rescue of weight loss	[8]



**Safety and Biodistribution** 

Animal Model	Key Findings	Reference
Rat	Well-tolerated with no clinically relevant changes. Widespread vector DNA and miHTT transgene distribution in the brain.	[5]
Non-Human Primate (NHP)	Excellent safety profile.  Widespread vector DNA and miHTT transgene distribution, particularly in areas associated with HD pathology. Long-term expression (up to two years) of AAV5-delivered microRNAs.	[5]
Minipig (Transgenic HD)	Widespread vector distribution and miHTT expression throughout the brain.	[3][9]

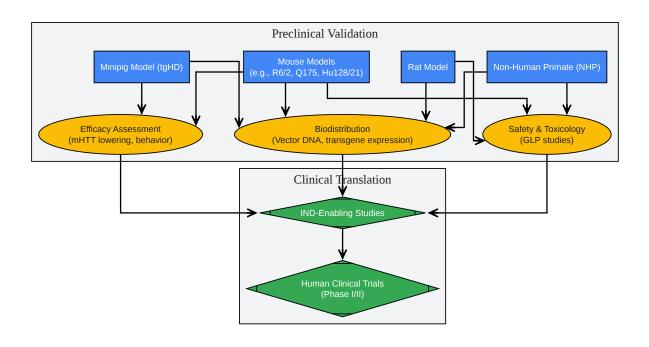
# **Mandatory Visualizations**



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Caption: Mechanism of action of AMT-130 in silencing the huntingtin gene.





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